molecular formula C14H13F3N2O2 B12184555 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12184555
M. Wt: 298.26 g/mol
InChI Key: VAQLTQYRKVCEEH-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an oxazole ring, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the trifluoromethyl group and the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize efficiency and minimize waste. Key steps include the careful selection of raw materials, precise control of reaction parameters, and thorough purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazole derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride
  • 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}acetamide
  • 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(3H)-benzoxazolone

Uniqueness

Compared to similar compounds, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H13F3N2O2/c1-8-12(9(2)21-19-8)7-13(20)18-11-5-3-4-10(6-11)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,20)

InChI Key

VAQLTQYRKVCEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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